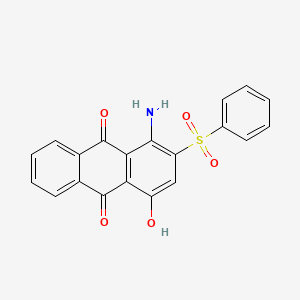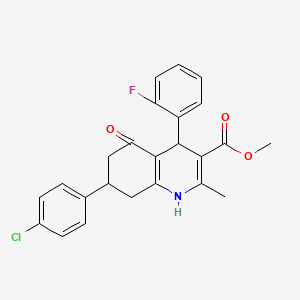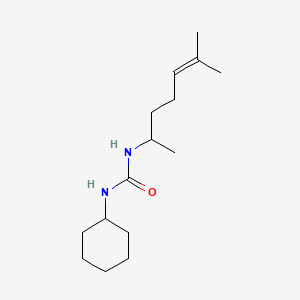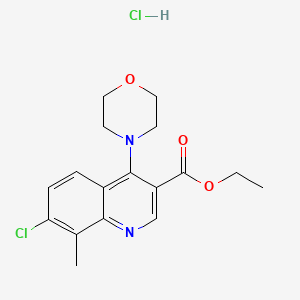
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively researched due to its potential applications in cancer treatment. AQ4N is a bioreductive agent that is activated by hypoxic conditions, which are commonly found in solid tumors.
Scientific Research Applications
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been extensively researched for its potential applications in cancer treatment. It has been shown to be effective against a wide range of solid tumors, including breast, lung, and prostate cancer. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is particularly effective against hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy.
Mechanism of Action
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is a bioreductive agent that is activated by hypoxic conditions. Under hypoxic conditions, 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is reduced to its active form, which can then undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has also been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that plays a key role in the adaptation of cancer cells to hypoxic conditions.
Advantages and Limitations for Lab Experiments
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, there are also some limitations to using 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone in lab experiments. It can be difficult to control the hypoxic conditions required for 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone activation, and there is also a risk of toxicity if the concentration of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone is too high.
Future Directions
There are a number of future directions for research on 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new delivery methods that can improve the specificity and efficacy of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone. Additionally, there is a need for further research on the biochemical and physiological effects of 1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone, as well as its potential applications in combination with other cancer treatments.
Synthesis Methods
1-amino-4-hydroxy-2-(phenylsulfonyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with p-toluenesulfonyl chloride and then with ammonia. This is followed by the reaction of the resulting product with phenylsulfonyl chloride and sodium hydroxide. The final product is obtained through the reduction of the resulting sulfonamide with sodium dithionite.
properties
IUPAC Name |
1-amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c21-18-15(27(25,26)11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORMFSKDZIHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)